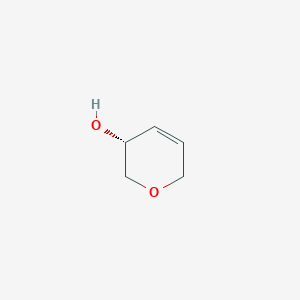
(R)-3,6-Dihydro-2H-pyran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3,6-Dihydro-2H-pyran-3-ol is an organic compound with a unique structure that features a six-membered ring containing an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,6-Dihydro-2H-pyran-3-ol can be achieved through several methods. One common approach involves the stereoselective reduction of a precursor compound. For example, the reduction of a suitable pyranone derivative using a chiral catalyst can yield (3R)-3,6-Dihydro-2H-pyran-3-ol with high enantiomeric purity . Another method involves the use of borane or borane complexes to achieve selective reduction under low-temperature conditions .
Industrial Production Methods
Industrial production of (3R)-3,6-Dihydro-2H-pyran-3-ol typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for precise control over reaction parameters and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3,6-Dihydro-2H-pyran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (3R)-3,6-Dihydro-2H-pyran-3-ol can yield pyranone derivatives, while reduction can produce various alcohols.
Scientific Research Applications
(3R)-3,6-Dihydro-2H-pyran-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism by which (3R)-3,6-Dihydro-2H-pyran-3-ol exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, participating in catalytic reactions that involve the hydroxyl group. The molecular targets and pathways involved can vary widely, but typically include interactions with active sites of enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R)-3,6-Dihydro-2H-pyran-3-ol include other pyran derivatives and cyclic alcohols. Examples include:
Tetrahydropyran: A fully saturated analog without the hydroxyl group.
Pyranone: An oxidized form with a ketone or aldehyde group.
Hexahydro-2H-pyran-3-ol: A fully saturated analog with a hydroxyl group.
Uniqueness
What sets (3R)-3,6-Dihydro-2H-pyran-3-ol apart is its specific stereochemistry and the presence of both a hydroxyl group and an oxygen-containing ring. This unique combination of features makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications .
Properties
Molecular Formula |
C5H8O2 |
|---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
(3R)-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C5H8O2/c6-5-2-1-3-7-4-5/h1-2,5-6H,3-4H2/t5-/m1/s1 |
InChI Key |
IHVWAXHWELFEAT-RXMQYKEDSA-N |
Isomeric SMILES |
C1C=C[C@H](CO1)O |
Canonical SMILES |
C1C=CC(CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole](/img/structure/B13061217.png)

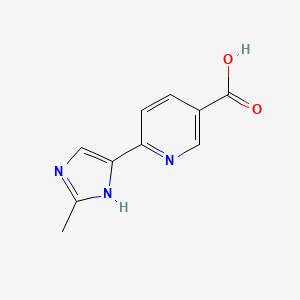

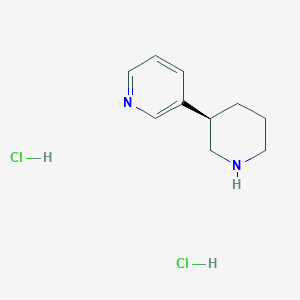
![10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B13061251.png)
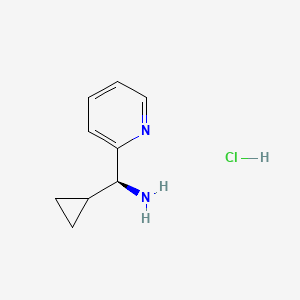
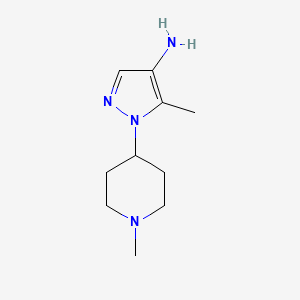
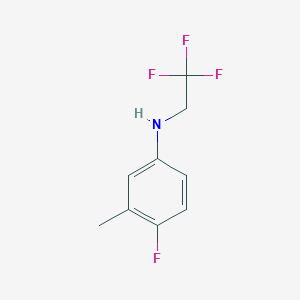
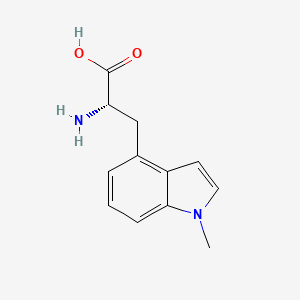
![2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13061269.png)
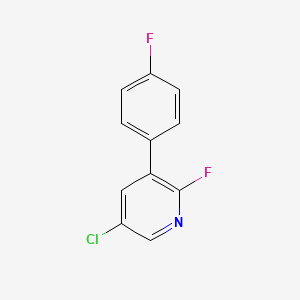
![8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride](/img/structure/B13061290.png)

